7,7-Dimethyl-6,8-dihydroquinolin-5-one;hydrochloride
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Overview
Description
7,7-Dimethyl-6,8-dihydroquinolin-5-one;hydrochloride is a chemical compound with a unique structure that belongs to the quinoline familyIts molecular formula is C11H13NO, and it is often used in research due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-6,8-dihydroquinolin-5-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with isobutyraldehyde in the presence of an acid catalyst to form the quinoline ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-6,8-dihydroquinolin-5-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
7,7-Dimethyl-6,8-dihydroquinolin-5-one;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-6,8-dihydroquinolin-5-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7,7-dimethyl-7,8-dihydroquinolin-5(6H)-one
- 7,8-Dihydro-3,7,7-trimethyl-5(6H)-quinolinone hydrochloride
Uniqueness
7,7-Dimethyl-6,8-dihydroquinolin-5-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
63254-03-5 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
7,7-dimethyl-6,8-dihydroquinolin-5-one;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)6-9-8(10(13)7-11)4-3-5-12-9;/h3-5H,6-7H2,1-2H3;1H |
InChI Key |
CZSBFRNKSSDCBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=CC=N2)C(=O)C1)C.Cl |
Origin of Product |
United States |
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